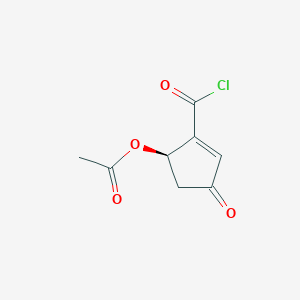
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate is an organic compound with a unique structure that includes a chlorocarbonyl group and an acetate group attached to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate typically involves the reaction of cyclopentadiene with phosgene to introduce the chlorocarbonyl group. The resulting intermediate is then reacted with acetic anhydride to form the acetate ester. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorocarbonyl group or to convert it into other functional groups.
Substitution: The acetate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of esters or ethers.
Wissenschaftliche Forschungsanwendungen
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetate group may also play a role in enhancing the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate group.
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
The uniqueness of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate lies in its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the chlorocarbonyl and acetate groups allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
76865-78-6 |
|---|---|
Molekularformel |
C8H7ClO4 |
Molekulargewicht |
202.59 g/mol |
IUPAC-Name |
[(1R)-2-carbonochloridoyl-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H7ClO4/c1-4(10)13-7-3-5(11)2-6(7)8(9)12/h2,7H,3H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
IAAJPNLTBLXGOE-SSDOTTSWSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CC(=O)C=C1C(=O)Cl |
Kanonische SMILES |
CC(=O)OC1CC(=O)C=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


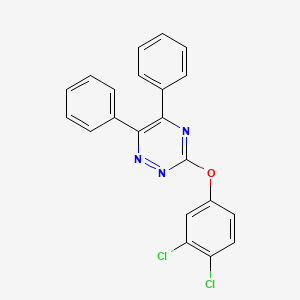
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
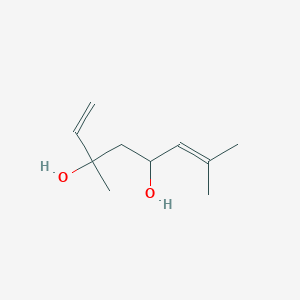
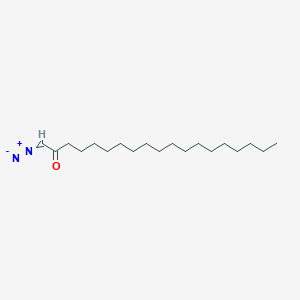
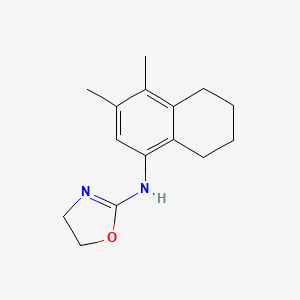
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
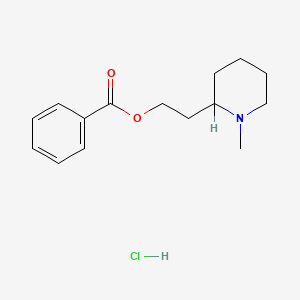


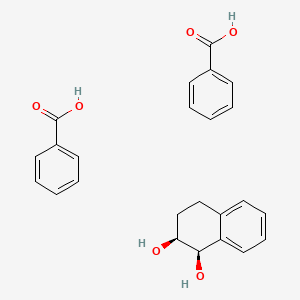
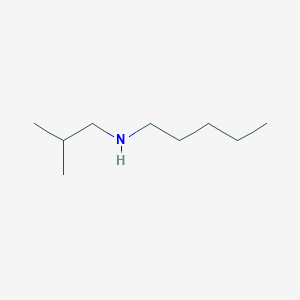
![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
